3-Amino-1-indanone
Overview
Description
3-Amino-1-indanone is an organic compound belonging to the indanone family. Indanones are privileged structural motifs frequently found in numerous natural products and synthetically bioactive molecules . The compound this compound is characterized by an indanone core with an amino group attached to the third carbon atom. This structural feature imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
3-Amino-1-indanone is a derivative of 1-indanone, which is a prominent motif found in a number of natural products and pharmaceuticals . The primary targets of 1-indanone derivatives are often cellular receptors or enzymes, such as adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines, especially adrenaline and noradrenaline .
Mode of Action
The mode of action of this compound involves its interaction with these targets. For instance, it may bind to the active site of an enzyme or receptor, altering its function and leading to changes in cellular processes
Pharmacokinetics
These properties could include its solubility, stability, and permeability, as well as its susceptibility to metabolic enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-indanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts acylation of an amino-substituted benzene derivative. This reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) or triflic acid (TfOH) in an inert solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, green chemistry approaches, such as microwave-assisted synthesis and high-intensity ultrasound, are explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-indanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-1-indanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-1-indanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Indanone: Lacks the amino group, resulting in different chemical and biological properties.
2-Amino-1-indanone: The amino group is attached to the second carbon atom, leading to variations in reactivity and biological activity.
3-Methyl-1-indanone: The methyl group replaces the amino group, altering the compound’s chemical behavior.
Uniqueness of 3-Amino-1-indanone: The presence of the amino group at the third carbon atom in this compound imparts unique reactivity and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-amino-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXHMCTUYDVMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327796 | |
Record name | 3-AMINO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117291-44-8 | |
Record name | 3-AMINO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the recent advancements in synthesizing 3-Amino-1-indanones?
A1: A simple and efficient method for synthesizing 3-Amino-1-indanones has been developed. [] While the specific details of this method are not provided in the abstract, the research highlights its novelty. Additionally, a separate study [] focuses on a metal-free cyclocarboamination reaction between ortho-formyl phenylacetylenes and secondary amines. This reaction offers a tunable approach to synthesizing either 1,3-diamino-1H-indenes (which are essentially reactive enamines) or 3-amino-1-indanones depending on the purification procedure. This method is particularly noteworthy as it avoids the use of metal catalysts and proceeds under mild reaction conditions.
Q2: Can 3-Amino-1-indanones be used as a building block for other compounds?
A2: Yes, research indicates that 3-amino-1-indanones can be used as a precursor for synthesizing other valuable compounds. For instance, they can undergo rearrangement to form 4-Amino-1,2,3,4-tetrahydro-1-isoquinolones. [] This transformation highlights the versatility of 3-amino-1-indanones in synthetic chemistry and its potential application in developing new chemical entities.
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